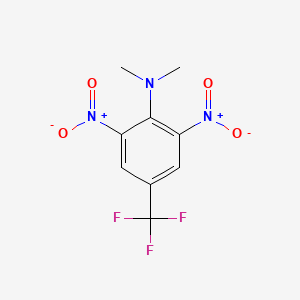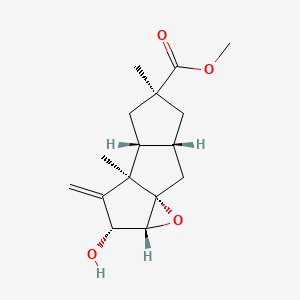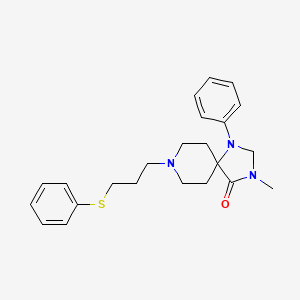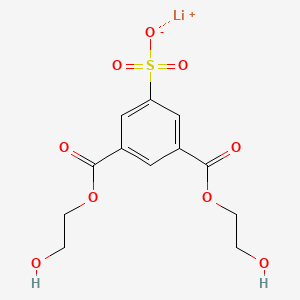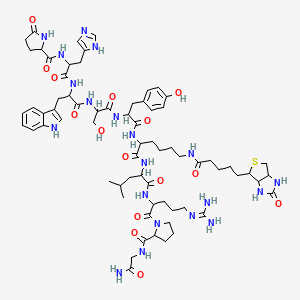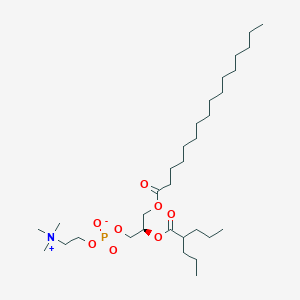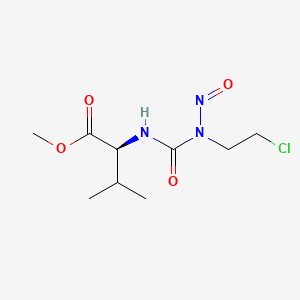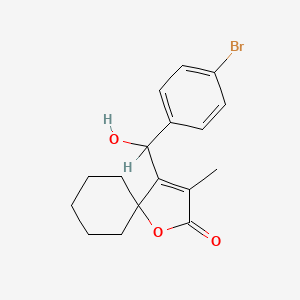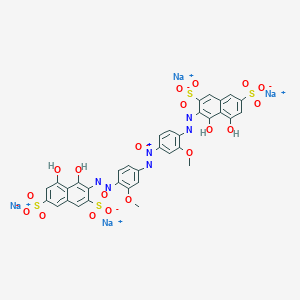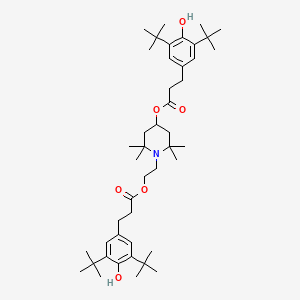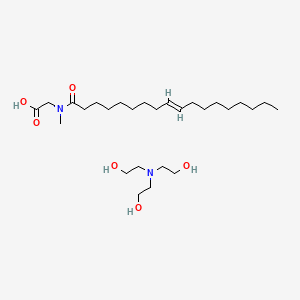
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt is a chemical compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the mixing of liquids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt typically involves the reaction of glycine with 9-octadecenoyl chloride in the presence of a base to form N-Methyl-N-(1-oxo-9-octadecenyl)glycine. This intermediate is then reacted with triethanolamine to form the final salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
Mécanisme D'action
The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This is achieved by the compound’s ability to align at the interface of liquids, reducing the energy required for mixing.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, sodium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, calcium salt
- N-Methyl-N-(1-oxo-9-octadecenyl)glycine, cyclohexylamine salt
Uniqueness
N-Methyl-N-(1-oxo-9-octadecenyl)glycine, triethanolamine salt is unique due to its specific combination of glycine and triethanolamine, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring enhanced solubility and mixing capabilities compared to its sodium, calcium, or cyclohexylamine counterparts [3][3] .
Propriétés
Numéro CAS |
73019-13-3 |
|---|---|
Formule moléculaire |
C27H54N2O6 |
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-[methyl-[(E)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C6H15NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;8-4-1-7(2-5-9)3-6-10/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);8-10H,1-6H2/b11-10+; |
Clé InChI |
FUUGOUJDTGRGMR-ASTDGNLGSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



